molecular formula C20H36O4 B15170679 Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate CAS No. 919198-43-9

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate

Cat. No.: B15170679
CAS No.: 919198-43-9
M. Wt: 340.5 g/mol
InChI Key: MTCWIMFXEAURKM-UHFFFAOYSA-N
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Description

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate is a chemical compound known for its unique structure and properties It is an ester derivative with a complex molecular framework that includes a hydroxy group, a keto group, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable carboxylic acid precursor with ethanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate can be compared with similar compounds such as:

    Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate: Differing in the position of the double bond.

    Mthis compound: Differing in the ester group.

    2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester: Differing in the length of the aliphatic chain and ester group.

Properties

CAS No.

919198-43-9

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate

InChI

InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h16,18,22H,4-15H2,1-3H3

InChI Key

MTCWIMFXEAURKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=C(C(CCCCCC)C(=O)OCC)O

Origin of Product

United States

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